molecular formula C15H13I2NO4 B577567 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) CAS No. 1217459-13-6

3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2)

Cat. No.: B577567
CAS No.: 1217459-13-6
M. Wt: 531.035
InChI Key: CPCJBZABTUOGNM-USQDWSSZSA-N
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Description

3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a cyclohexa-1,3,5-trien-1-yl group

Mechanism of Action

3,3’-Diiodo-L-thyronine-13C6: is an endogenous metabolite of thyroid hormone. Its primary targets include thyroid receptors (TRs) within cells. These TRs play a crucial role in regulating gene transcription via thyroid response elements (TREs) . The binding of 3,3’-T2-13C6 to TRs initiates a cascade of events that influence cellular processes.

Mode of Action:

The classical mechanism of thyroid hormone action involves a two-step process:

Action Environment:

Environmental factors, such as temperature, pH, and coexisting molecules, can influence 3,3’-T2-13C6 efficacy and stability. For instance, variations in pH may affect its binding affinity to TRs.

: Lorenzini L, et al. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3’-diiodo-L-thyronine (3,3’-T2) in Human Serum: A Feasibility Study. Front Endocrinol (Lausanne). 2019 Feb 19;10:88. : Lanni A, et al. Rapid stimulation in vitro of rat liver cytochrome oxidase activity by 3,5-diiodo-L-thyronine and by 3,3’-diiodo-L-thyronine. Mol Cell Endocrinol. 1994 Feb 99(1):89-94.

Biochemical Analysis

Biochemical Properties

3,3’-Diiodo-L-thyronine-13C6 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound significantly enhances the activity of the enzyme COX . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of 3,3’-Diiodo-L-thyronine-13C6 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3,3’-Diiodo-L-thyronine-13C6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) typically involves multiple steps, including the iodination of phenolic compounds and the coupling of amino acids. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired cyclohexa-1,3,5-trien-1-yl group.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its use in scientific research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can remove iodine atoms or reduce double bonds within the cyclohexa-1,3,5-trien-1-yl group.

    Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium azide (NaN3), thiols (R-SH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or hydrogenated derivatives.

Scientific Research Applications

3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-[4-(4-hydroxy-3-iodophenyl)oxy-3-iodophenyl]propanoic acid
  • (2S)-2-Amino-3-[4-(4-hydroxy-3-bromophenyl)oxy-3-iodophenyl]propanoic acid
  • (2S)-2-Amino-3-[4-(4-hydroxy-3-chlorophenyl)oxy-3-iodophenyl]propanoic acid

Uniqueness

The uniqueness of 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) lies in its incorporation of multiple iodine atoms and the cyclohexa-1,3,5-trien-1-yl group. These features confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1/i2+1,3+1,7+1,9+1,10+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCJBZABTUOGNM-USQDWSSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746356
Record name O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217459-13-6
Record name O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217459-13-6
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